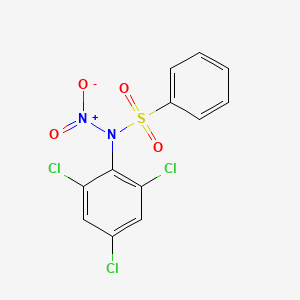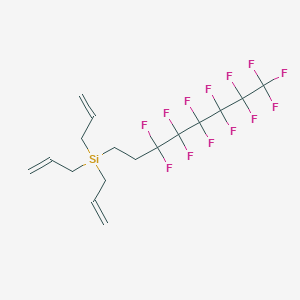
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a specialized organosilicon compound. It features a silane core bonded to three prop-2-en-1-yl groups and a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties due to the presence of fluorinated alkyl chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the hydrosilylation of allyl compounds with tridecafluorooctylsilane. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent and oil-repellent coatings for textiles and electronics.
Wirkmechanismus
The compound exerts its effects primarily through the interaction of its fluorinated alkyl chains with various substrates. The hydrophobic and oleophobic properties are attributed to the strong carbon-fluorine bonds, which create a low surface energy barrier. This mechanism is crucial for its application in creating non-stick and protective coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triallyl isocyanurate: Another organosilicon compound with similar applications in polymer synthesis.
Isopropenylboronic acid pinacol ester: Used in similar chemical reactions but differs in its structural properties.
Uniqueness
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated and allyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Eigenschaften
CAS-Nummer |
193828-95-4 |
|---|---|
Molekularformel |
C17H19F13Si |
Molekulargewicht |
498.40 g/mol |
IUPAC-Name |
tris(prop-2-enyl)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C17H19F13Si/c1-4-8-31(9-5-2,10-6-3)11-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-6H,1-3,7-11H2 |
InChI-Schlüssel |
NTSTZKPGQWYESW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


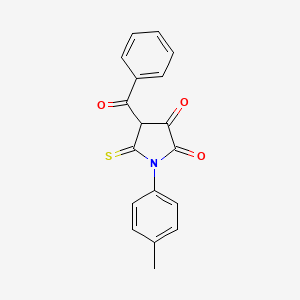
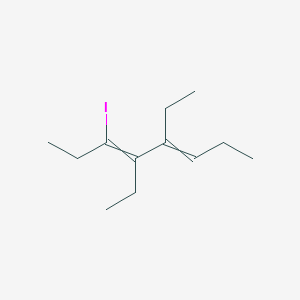
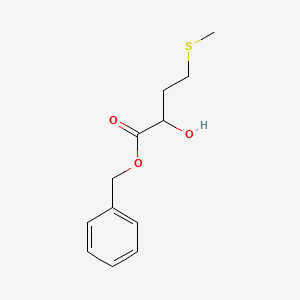
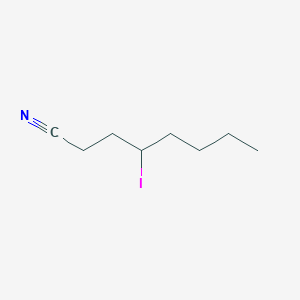
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
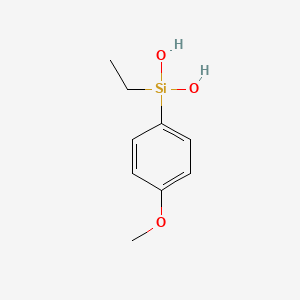

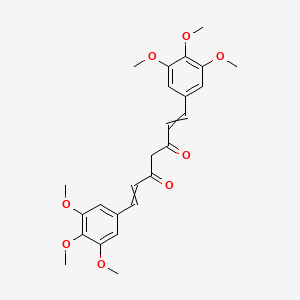
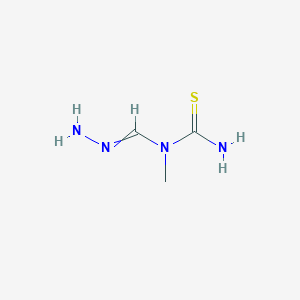
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)
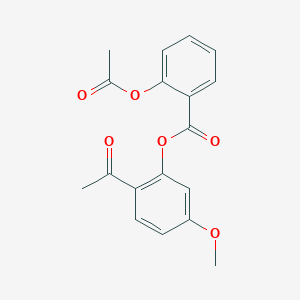
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
